Methyl hexahydroindolizine-8a(1H)-carboxylate

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Sourcing a saturated indolizine building block with a defined quaternary center for CNS programs can be a supply chain bottleneck. This methyl hexahydroindolizine-8a(1H)-carboxylate (CAS 1788874-16-7) directly addresses that need as a pre-formed, bench-stable scaffold. - CNS-optimized fragment (LogP 1.4, TPSA 29.5 Ų, 0 HBD) with a quaternary bridgehead carbon that restricts conformational freedom. - Methyl ester serves as a protected acid surrogate, compatible with organometallic and reductive amination conditions without in situ protection. - Available from multiple vendors at ≥95% purity with GHS H302-H315-H319-H335 documentation, ensuring supply redundancy and regulatory clarity for institutional hygiene plans.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B8200318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hexahydroindolizine-8a(1H)-carboxylate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCCCN1CCC2
InChIInChI=1S/C10H17NO2/c1-13-9(12)10-5-2-3-7-11(10)8-4-6-10/h2-8H2,1H3
InChIKeyFZWDCLSDGILTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl hexahydroindolizine-8a(1H)-carboxylate: Physicochemical Baseline


Methyl hexahydroindolizine-8a(1H)-carboxylate (CAS 1788874-16-7) is a partially saturated indolizine derivative bearing a methyl ester at the bridgehead 8a-position, forming a quaternary carbon center at the ring junction [1]. With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, the compound exhibits a computed LogP of 1.4 and a topological polar surface area (TPSA) of 29.5 Ų, placing it in a favorable physicochemical space for CNS drug-like properties [1]. The compound is classified as a laboratory research chemical with hazard statements H302-H315-H319-H335, and is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Methyl hexahydroindolizine-8a(1H)-carboxylate: Substitution Limitations


The indolizine carboxylate family encompasses substantial structural diversity, including variations in ring saturation (fully aromatic, tetrahydro, hexahydro, octahydro), ester position (2-, 3-, 5-, 6-, 8-, or bridgehead 8a-), and ester alkyl group (methyl, ethyl, tert-butyl). The bridgehead 8a-ester configuration of Methyl hexahydroindolizine-8a(1H)-carboxylate introduces a quaternary sp³ carbon at the ring fusion point, which fundamentally alters molecular shape, conformational flexibility, and the spatial orientation of the ester moiety relative to the basic nitrogen [1]. By contrast, esters at peripheral positions (e.g., 5- or 8-carboxylates) project the functional group outward from the ring system, creating a divergent vector and distinct steric and electronic environment. These structural differences translate into measurably distinct computed properties, as shown below, and preclude generic interchange of in-class compounds without re-validation of downstream synthetic or biological outcomes [2].

Methyl hexahydroindolizine-8a(1H)-carboxylate: Differentiation Evidence


Bridgehead Quaternary Center vs. Peripheral Esters

Methyl hexahydroindolizine-8a(1H)-carboxylate positions the ester directly at the 8a ring junction carbon, generating a quaternary sp³ center. In contrast, Methyl octahydroindolizine-5-carboxylate (CAS 99189-25-0) places the ester at the peripheral 5-position on a secondary carbon, while Ethyl 1,2,3,5,6,7-hexahydroindolizine-8-carboxylate (CAS 90407-59-3) places the ester at the peripheral 8-position [1]. The bridgehead substitution in the target compound eliminates a hydrogen bond donor at the ring junction, constrains ring conformations, and alters the basicity of the tertiary amine through through-bond inductive effects that differ from through-space effects seen with peripheral esters [1].

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

CNS MPO Advantage Over Aromatic Indolizines

The target compound has a computed XLogP3-AA of 1.4 and a TPSA of 29.5 Ų [1]. When evaluated against the CNS MPO desirability criteria (LogP ≤ 3, TPSA ≤ 90 Ų, MW ≤ 360), the compound scores favorably. For comparison, aromatic indolizine-2-carboxylic acid (fully unsaturated) has a computed LogP of approximately 1.64 and a TPSA of 41.71 Ų [2], reflecting higher polarity and different permeability characteristics. The saturated (hexahydro) core of the target compound reduces aromaticity-driven π-stacking and alters solubility profiles relative to fully aromatic indolizine carboxylates, while the methyl ester provides intermediate lipophilicity between the free carboxylic acid and larger alkyl esters [1][2].

CNS Drug Discovery ADME Prediction Physicochemical Profiling

Commercial Pricing and Availability Among Isomers

Methyl hexahydroindolizine-8a(1H)-carboxylate is supplied by multiple vendors at purities of 95–98%. Fujifilm Wako (via Combi-Blocks) lists pricing at ¥45,000/100mg, ¥77,500/250mg, and ¥210,000/1g (approximately $310–$1,450/g) . AKSci lists the compound at $830/g . For comparison, the closely related octahydroindolizine-8a-carboxylic acid (free acid, CAS 1499634-72-8) is listed at ¥638/100mg (Macklin) , representing an approximately 70-fold lower price per unit mass. This pricing disparity reflects the additional synthetic complexity of installing and retaining the methyl ester at the sterically hindered bridgehead position versus the free carboxylic acid, which is a more accessible synthetic intermediate.

Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply Chain

GHS Hazard Classification vs. Non-Bridgehead Analogues

Methyl hexahydroindolizine-8a(1H)-carboxylate carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This profile is consistent with the methyl ester functional group and the basic tertiary amine within the indolizine core. For the free acid analogue octahydroindolizine-8a-carboxylic acid (CAS 1499634-72-8), vendor documentation is less complete, though carboxylic acids in this class generally carry corrosive/irritant classifications . The methyl ester form eliminates the corrosive hazard associated with the free carboxylic acid while introducing acute oral toxicity concerns (H302), which is a meaningful consideration for laboratories handling gram-scale quantities.

Laboratory Safety Chemical Handling Regulatory Compliance

Methyl hexahydroindolizine-8a(1H)-carboxylate: Application Scenarios


CNS-Optimized Fragment Library Design

The compound's computed LogP of 1.4 and TPSA of 29.5 Ų, combined with zero hydrogen bond donors, position it within the CNS MPO 'sweet spot' for blood-brain barrier permeability [1]. Medicinal chemistry teams building fragment libraries for CNS targets can justify selection of this compound over the free acid analogue (HBD = 1, lower CNS MPO score) or aromatic indolizine carboxylates (higher TPSA, ~42 Ų) when passive CNS penetration is a design criterion. The partially saturated core also offers greater three-dimensional character (higher fraction sp³) compared to fully aromatic indolizines, which is increasingly valued in fragment-based drug discovery to improve clinical success rates [1].

Protected Bridgehead Ester for Synthesis

The bridgehead methyl ester serves as a protected form of the carboxylic acid that is compatible with a range of synthetic transformations where a free acid would be problematic (e.g., organometallic reactions, reductive aminations, and coupling reactions requiring anhydrous conditions) [1]. Compared to the free acid octahydroindolizine-8a-carboxylic acid, the methyl ester eliminates the need for in situ protection/deprotection sequences. The documented availability from ≥5 vendors at 95–98% purity ensures supply chain redundancy for medicinal chemistry programs .

Conformational Constraint in Indolizidine Optimization

The quaternary bridgehead carbon at the 8a-position restricts ring conformational freedom relative to indolizidines with substituents at peripheral positions [1]. This structural feature makes the compound a valuable scaffold for studying conformational effects on biological activity, particularly in programs targeting indolizidine alkaloid receptors (e.g., opioid receptor subtypes, sodium ion channels) where the spatial orientation of the ester moiety may critically influence binding [1]. The electrochemical characterization literature on substituted indolizine carboxylates provides a methodological framework for evaluating redox properties of derivatives built from this scaffold [2].

MedChem Building Block with GHS Safety Profile

For laboratories requiring fully characterized building blocks with explicit GHS hazard documentation, this compound's H302-H315-H319-H335 classification (Warning) across multiple vendor platforms provides the regulatory clarity needed for institutional chemical hygiene plans [1]. This contrasts with several positional isomer analogues where hazard data is incomplete or vendor-dependent. The Fujifilm Wako listing, with room-temperature storage conditions, further simplifies inventory management compared to analogues requiring cold-chain or inert atmosphere storage .

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